molecular formula C26H40N2O4 B3981632 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]

3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]

Cat. No. B3981632
M. Wt: 444.6 g/mol
InChI Key: DFZZFFIOISDZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol], also known as Bis(2-diethylamino-1-methylethoxy)phenylmethane, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral ligand that can be used in various chemical reactions to catalyze the formation of new compounds.

Scientific Research Applications

3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] has been widely used in scientific research as a chiral ligand in various chemical reactions. It has been used in the synthesis of chiral compounds such as amino acids, peptides, and alcohols. The compound has also been used in the synthesis of chiral drugs such as anti-cancer drugs and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] involves the formation of a complex with a metal catalyst. The chiral ligand binds to the metal catalyst, which then catalyzes the formation of a new compound. The chiral nature of the ligand results in the formation of a chiral product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on the human body.

Advantages and Limitations for Lab Experiments

The use of 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] as a chiral ligand has several advantages in lab experiments. It is a highly effective ligand that can catalyze the formation of chiral compounds with high yields. The compound is also easy to synthesize and purify. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for research on 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]. One direction is to explore the use of this compound in the synthesis of new chiral drugs. Another direction is to investigate the potential of this compound as a catalyst for other chemical reactions. Further research is also needed to better understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] is a chiral ligand that has gained significant attention in scientific research. The compound has been widely used in the synthesis of chiral compounds and drugs. The mechanism of action of this compound involves the formation of a complex with a metal catalyst. The compound is non-toxic and does not have any significant adverse effects on the human body. The use of this compound has several advantages in lab experiments, but also has limitations. Further research is needed to explore the potential of this compound in various applications.

properties

IUPAC Name

1-(diethylamino)-3-[4-[4-[3-(diethylamino)-2-hydroxypropoxy]phenyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O4/c1-5-27(6-2)17-23(29)19-31-25-13-9-21(10-14-25)22-11-15-26(16-12-22)32-20-24(30)18-28(7-3)8-4/h9-16,23-24,29-30H,5-8,17-20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZZFFIOISDZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN(CC)CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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